Bornite

Descripción

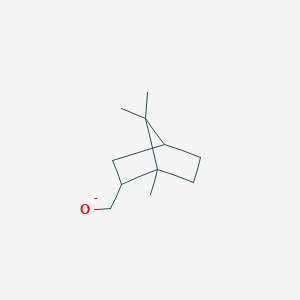

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1308-82-3 |

|---|---|

Fórmula molecular |

C11H19O- |

Peso molecular |

167.27 g/mol |

Nombre IUPAC |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |

InChI |

InChI=1S/C11H19O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9H,4-7H2,1-3H3/q-1 |

Clave InChI |

MCJZOJPTTRMDJI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(C2)C[O-])C)C |

SMILES canónico |

CC1(C2CCC1(C(C2)C[O-])C)C |

Sinónimos |

BORNITE |

Origen del producto |

United States |

Métodos De Preparación

High-Temperature Solid-State Reactions

Conventional synthesis involves heating stoichiometric mixtures of Cu, Fe, and S in evacuated silica ampoules at 500–700°C for 5–7 days. This method, while reliable, suffers from scalability issues and impurity formation (e.g., Cu₂S or CuFeS₂).

Ball Milling Synthesis

Ball milling offers a scalable alternative, producing this compound in 12 hours via mechanochemical reactions. Guélou et al. (2015) demonstrated that milling Cu, Fe, and S powders (5:1:4 molar ratio) at 400 rpm yields phase-pure this compound. Key advantages include:

-

Enhanced Thermoelectric Performance : Ball-milled this compound achieves ZT = 0.55 at 543 K, surpassing high-temperature samples (ZT < 0.3).

-

Doping Capability : Mn substitution (Cu₅Fe₁₋ₓMnₓS₄, x ≤ 0.10) maintains ZT while altering carrier concentration.

Table 2: Thermoelectric Properties of Ball-Milled this compound

Phase Control and Compositional Variability

Phase purity in this compound synthesis is highly sensitive to reaction conditions:

-

Oxygen Sensitivity : Air-free environments prevent oxidation to CuO or Fe₂O₃ during hot injection.

-

Sulfur Stoichiometry : Excess sulfur (>3 mmol) promotes secondary phases like digenite (Cu₁.₈S).

-

Grinding Effects : Metallurgical test work on natural this compound ores reveals that grinding to 100 µm liberates 85–90% of copper sulfides, enabling flotation-based concentration.

Comparative Analysis of Synthesis Methods

Table 3: Synthesis Method Comparison

| Parameter | Hot Injection | Ball Milling | Solid-State |

|---|---|---|---|

| Temperature (°C) | 180 | Ambient | 500–700 |

| Time | 30 min | 12 hours | 5–7 days |

| Scalability | Moderate | High | Low |

| Phase Purity | High | High | Moderate |

| ZT (543 K) | N/A | 0.55 | <0.3 |

Ball milling excels in scalability and performance, while hot injection offers precise nanocrystal control. High-temperature methods remain niche due to energy intensity.

Applications and Implications

Synthetic this compound’s ultralow thermal conductivity (0.8 W/m·K) and tunable bandgap (0.86–1.25 eV) make it ideal for thermoelectric generators and thin-film photovoltaics. Metallurgical applications leverage its soft grindability (Bond Work Index = 9.8 kWh/tonne), reducing processing costs .

Aplicaciones Científicas De Investigación

Metallurgical Applications

Bornite is primarily mined for its copper content, which is essential in various industrial applications. The extraction process involves several steps:

- Mining and Processing : this compound is extracted from copper-rich deposits and processed to obtain copper metal. Its association with other minerals like chalcopyrite enhances its value as a copper source .

- Industrial Uses : Copper derived from this compound is utilized in electrical wiring, plumbing, and the manufacture of electronics and machinery due to its excellent conductivity and malleability .

Bioleaching

Bioleaching is an environmentally friendly method for extracting metals from ores using microorganisms. This compound plays a crucial role in this process:

- Dissolution Mechanisms : Research indicates that this compound can be bioleached effectively by specific microorganisms. The oxidation of this compound under controlled conditions enhances metal recovery rates. Studies show that the presence of microorganisms accelerates the oxidative dissolution of this compound, making it a vital component in bioleaching processes for copper extraction .

- Intermediate Species : During bioleaching, this compound acts as an intermediate species in the dissolution process of chalcopyrite, another important copper mineral. Understanding these mechanisms can improve bioleaching efficiency and provide insights into the geobiological cycles of copper sulfides .

Nanotechnology

Recent advancements have explored the synthesis of nanocrystalline this compound for potential applications in nanotechnology:

- Synthesis of Nanoparticles : Controlled synthesis methods have been developed to produce this compound nanoparticles (NCs) with diameters ranging from 2.7 to 6.1 nm. These nanoparticles exhibit unique optical properties that can be tuned by adjusting the copper-to-iron ratio .

- Plasmonic Semiconductor Applications : this compound nanoparticles are being investigated as heavy metal-free plasmonic semiconductors. Their optical absorbance properties make them suitable candidates for applications in solar cells and other electronic devices, offering a non-toxic alternative to traditional materials .

Decorative and Metaphysical Uses

Beyond industrial applications, this compound's aesthetic appeal contributes to its use in decorative items and metaphysical practices:

- Jewelry and Collectibles : The vibrant colors of this compound make it a popular choice for jewelry and decorative items. Its relatively low cost allows it to be accessible to mineral collectors and enthusiasts .

- Metaphysical Properties : In various spiritual practices, this compound is believed to enhance creativity and promote happiness. It is often used as a talisman for protection against negative energies .

Summary Table of this compound Applications

| Application Area | Description |

|---|---|

| Metallurgy | Extraction of copper for industrial uses (wiring, plumbing, electronics) |

| Bioleaching | Use of microorganisms to enhance metal recovery from ores |

| Nanotechnology | Synthesis of nanoparticles with unique optical properties for electronic applications |

| Decorative Uses | Jewelry and collectibles due to aesthetic appeal |

| Metaphysical Properties | Believed spiritual benefits including creativity enhancement and protection |

Mecanismo De Acción

The mechanism of action of Bornite involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Chemical Composition and Crystal Structure

- This compound vs. Chalcopyrite : this compound’s S-S bonds (3.734–3.989 Å) are longer than chalcopyrite’s (3.719 Å), impacting reactivity . Chalcopyrite’s tetragonal structure lacks the split Cu sites seen in this compound .

- This compound vs. Pyrite : Pyrite’s cubic system and Fe²⁺/S₂²⁻ pairs contrast with this compound’s Fe³⁺ and sulfur layers .

Physical and Optical Properties

| Property | This compound | Chalcopyrite | Pyrite |

|---|---|---|---|

| Hardness | 3 Mohs | 3.5–4 Mohs | 6–6.5 Mohs |

| Luster | Metallic | Metallic | Metallic |

| Tarnish | Iridescent (peacock) | Weak or none | Blackish/greenish |

| Streak | Gray-black | Greenish-black | Greenish-black |

Oxidation and Dissolution Behavior

Trace Element Composition

| Mineral | Key Trace Elements |

|---|---|

| This compound | Ag, Bi, Pb, Sn (up to wt.% levels) |

| Chalcopyrite | Se, In, Ag, Sn, Pb |

| Pyrite | Co, Ni, As, Sb, Cu |

Thermodynamic and Magnetic Properties

- Heat Capacity: this compound exhibits λ-type anomalies at 65 K (antiferromagnetic ordering) and phase transitions at 470 K/535 K (Cu/Fe ordering) .

- Mössbauer Spectroscopy : Confirms Fe³⁺ in this compound, distinct from chalcopyrite’s Fe²⁺, aiding mineralogical analysis .

Análisis De Reacciones Químicas

Oxidative Dissolution in Acidic Environments

Bornite undergoes oxidative dissolution in acidic media, particularly in the presence of Fe³⁺ or microbial activity. Key reactions include:This reaction is accelerated by Acidithiobacillus ferrooxidans, which regenerates Fe³⁺ via Fe²⁺ oxidation . Dissolution kinetics depend on:

- Cu²⁺ concentration : >9 g/L inhibits marmatite co-dissolution .

- Temperature : Rates increase by 40% at 45°C compared to 25°C .

- Surface passivation : Elemental sulfur (S⁰) and jarosite form resistive layers .

Table 1: Dissolution Rates Under Varied Conditions

| Condition | Rate (mol/m²·s) | Key Products | Source |

|---|---|---|---|

| 0.5M H₂SO₄, 25°C | 2.3 × 10⁻⁷ | Cu²⁺, Fe²⁺, S⁰ | |

| 1.0M H₂SO₄ + 5g/L Fe³⁺ | 5.8 × 10⁻⁷ | Cu²⁺, Fe²⁺ | |

| Bioleaching (pH 1.8, 30°C) | 9.1 × 10⁻⁷ | Covellite, S⁰ |

Thermal Decomposition

Heating this compound above 250°C induces phase transitions and decomposition:Key thermal properties:

- Low thermal conductivity : 0.2–0.5 W/m·K (100–700 K) .

- Phase transitions : Orthorhombic → cubic at 265°C .

Table 2: Thermal Decomposition Products

| Temperature (°C) | Major Phases Formed | Secondary Phases |

|---|---|---|

| 200–300 | Cu₂S, FeS₂ | S⁰ |

| 300–500 | CuFeS₂ (chalcopyrite) | Cu₉S₈ |

| >500 | Cu₂O, Fe₃O₄ | SO₂(g) |

Hydrothermal Replacement Reactions

This compound reacts with Cu⁺-rich hydrothermal fluids to form secondary sulfides:

- Mechanism : Coupled dissolution-reprecipitation .

- Kinetics : 90% replacement within 72 hrs at 200°C .

Surface Oxidation and Tarnishing

Exposure to air triggers rapid surface reactions:

XPS studies confirm S²⁻ → S⁰/SO₄²⁻ oxidation .

Electrochemical Behavior

This compound acts as a mixed conductor with semiconductor properties:

- n-type → p-type transition : Occurs at 450 K .

- Anodic polarization : Cu⁺ and Fe²+ dissolution dominate below 0.6 V (vs SHE) .

Table 3: Electrochemical Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Bandgap (E_g) | 0.9–1.25 eV | 300 K | |

| Carrier density (n) | 1.2 × 10¹⁹ cm⁻³ | Cu₅.₀₄Fe₀.₉₆S₄, 300 K | |

| Exchange current density | 3.4 µA/cm² | 0.5M H₂SO₄, 25°C |

Bioleaching Mechanisms

Leptospirillum ferriphilum enhances this compound dissolution via:

- Direct mechanism : Electron extraction from mineral surface .

- Indirect mechanism : Fe²⁺ → Fe³⁺ cycling .

Intermediates include chalcocite (Cu₂S) and covellite (CuS) .

Phase-Specific Reactivity

This compound’s cubic and orthorhombic phases exhibit distinct reactivities:

Q & A

Q. What are the key methodologies for identifying bornite in mineral samples, and how do they address compositional variability?

- Methodological Answer : this compound (Cu₅FeS₄) is identified using energy-dispersive X-ray spectroscopy (EDX) coupled with environmental scanning electron microscopy (ESEM) to analyze elemental composition and surface morphology . For quantification in synthetic mixtures, Mössbauer spectroscopy is employed, though it may under-quantify this compound by ~6 at% compared to X-ray powder diffraction (XRPD) due to spectral fitting limitations . Researchers should cross-validate results with XRPD to mitigate discrepancies.

Q. How does the chemical composition of this compound influence its stability under acidic conditions?

- Methodological Answer : this compound dissolution is redox-driven and acid-consuming, with stability influenced by Cu²⁺ concentration and sulfur layer formation. In oxidative dissolution experiments, monitor pH, oxidation-reduction potential (ORP), and Fe³⁺ concentrations using ion chromatography. High Cu²⁺ (>1 g/L) inhibits dissolution, while biotic systems (e.g., acidophilic bacteria) accelerate sulfur oxidation, altering dissolution kinetics .

Q. What are the standard protocols for synthesizing and characterizing pure this compound samples?

- Methodological Answer : Synthesis involves controlled sulfur content (>49.76 at%) in reactant mixtures to minimize pyrite (FeS₂) contamination. Post-synthesis, characterize purity via Mössbauer spectroscopy (quadrupole splitting analysis) and XRPD. Note that Mössbauer may overestimate pyrite content by ~9 at%, necessitating complementary techniques .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in spatial distribution data between this compound and chalcopyrite in porphyry copper deposits?

- Methodological Answer : Use microblock modeling to simulate ore deposits, integrating borehole sampling data with machine learning (ML) estimates. For example, ML reproduced this compound content at 0.124 vol% in sampled boreholes, aligning with chalcopyrite spatial patterns but differing in grade distribution. Validate with 3D geostatistical modeling and comparative XRD/spectroscopic phase analysis .

Q. What experimental frameworks are effective for studying this compound-marmatite interactions in acid mine drainage (AMD) formation?

- Methodological Answer : Design abiotic/biotic dissolution experiments using a three-electrode electrochemical cell (Ag/AgCl reference electrode) to track ORP and Fe³⁺ generation. Key variables:

- Abiotic : Measure sulfuric acid consumption rates and jarosite formation via Raman spectroscopy.

- Biotic : Inoculate with Acidithiobacillus spp. to assess biofilm impacts on sulfur oxidation. Note that this compound accelerates marmatite dissolution via Fe³⁺ but is inhibited at high Cu²⁺ .

Q. How can surface analytical techniques clarify the role of high-potential conditions in this compound dissolution?

- Methodological Answer : Conduct chronoamperometry at fixed high potentials (e.g., 0.8 V vs. SHE) in acidic media (pH 1–3). Use X-ray photoelectron spectroscopy (XPS) to analyze sulfur speciation (e.g., S⁰ vs. SO₄²⁻) on electrode surfaces. Complement with atomic force microscopy (AFM) to observe passivation layer formation .

Q. What strategies address quantification biases in this compound content when using Mössbauer spectroscopy?

- Methodological Answer : Calibrate Mössbauer with synthetic this compound-chalcopyrite-pyrite mixtures. For samples with >49.76 at% S, apply linear combination fitting to deconvolute doublet (this compound) and sextet (pyrite) signals. Cross-check with XRPD refinement (Rietveld method) to correct for ~6 at% under-quantification of this compound .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s role in AMD generation versus passivation?

- Methodological Answer : Distinguish between short-term (dissolution-dominated) and long-term (passivation-dominated) processes. Use kinetic modeling (e.g., shrinking core model) to fit Cu release rates, incorporating variables like [Cu²⁺], [Fe³⁺], and ORP. Surface roughness metrics from AFM can correlate with passivation efficacy .

Q. What statistical approaches validate the representativeness of this compound distribution models in heterogeneous ores?

- Methodological Answer : Apply geostatistical tools (e.g., variography) to assess spatial autocorrelation in borehole data. Compare ML estimates with kriging interpolation, using root-mean-square error (RMSE) to quantify model accuracy. For validation, conduct bootstrap resampling to estimate confidence intervals for this compound grades .

Experimental Design Considerations

Q. How to optimize mixed-ore bioleaching experiments to study this compound-chalcopyrite synergies?

- Methodological Answer : Use a factorial design varying ore ratios (e.g., 1:1 to 1:3 this compound:chalcopyrite) and bacterial consortia (Leptospirillum vs. Sulfobacillus). Monitor Cu recovery via ICP-OES and microbial activity via ATP assays. Synergistic effects are indicated by >20% increased Cu extraction compared to single-ore systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.